N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide

Description

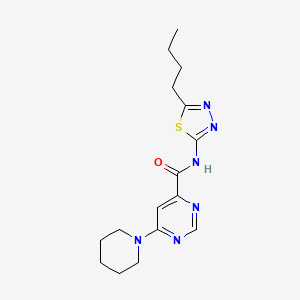

N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide is a synthetic small molecule featuring a pyrimidine core substituted at position 6 with a piperidin-1-yl group and at position 4 with a carboxamide linkage to a 5-butyl-1,3,4-thiadiazol-2-yl moiety.

Properties

IUPAC Name |

N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-piperidin-1-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6OS/c1-2-3-7-14-20-21-16(24-14)19-15(23)12-10-13(18-11-17-12)22-8-5-4-6-9-22/h10-11H,2-9H2,1H3,(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFSLJLKXNSMSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=C(S1)NC(=O)C2=CC(=NC=N2)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C16H22N6OS

- Molecular Weight : 346.5 g/mol

- CAS Number : 2034228-53-8

The structure integrates a thiadiazole ring and piperidine moieties, which contribute to its diverse biological activities, including antimicrobial and antitumor properties .

1. Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For example, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains. The incorporation of the piperidine group may enhance these effects by improving membrane permeability or altering the target sites within microbial cells .

2. Antitumor Effects

N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide has been evaluated for its potential as an anticancer agent. In vitro studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of p53 pathways. The compound's ability to disrupt cellular processes related to DNA replication and repair positions it as a candidate for further development in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and survival.

- Apoptosis Induction : Flow cytometry analyses demonstrate that treatment with this compound leads to increased apoptosis in treated cells, suggesting a potential for therapeutic applications in oncology .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thiadiazole derivatives and tested their efficacy against human cancer cell lines. The results indicated that compounds with structural similarities to N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide exhibited IC50 values in the micromolar range against MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Notably, these compounds were found to selectively induce apoptosis without affecting normal cells at comparable concentrations .

Case Study 2: Antimicrobial Studies

Another study focused on the antibacterial properties of thiadiazole compounds similar to N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide. The findings revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 Value |

|---|---|---|---|

| N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide | Structure | Antitumor, Antimicrobial | ~10 µM (varies by cell line) |

| N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | - | Moderate Antimicrobial | ~50 µM |

| N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamides | - | Low Antitumor Activity | >100 µM |

Comparison with Similar Compounds

Compound 43: 6-((4-Fluorobenzyl)(methyl)amino)-N-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)pyrimidine-4-carboxamide

- Molecular Formula : C22H23FN7O

- Molecular Weight : 436.2 g/mol

- Key Features: Pyrimidine substituted with a 4-fluorobenzyl-methylamino group at position 4. Carboxamide linked to a pyridine ring bearing a 4-methylpiperazine group. Demonstrated antitubercular activity (HPLC purity: 97%; LC–MS: m/z 436.2 [M + H]+) .

Compound 44: N-(4-(4-Acetylpiperazin-1-yl)phenyl)-6-(methyl((6-(trifluoromethyl)pyridin-3-yl)methyl)amino)pyrimidine-4-carboxamide

- Molecular Formula : C23H25F3N8O2

- Molecular Weight : 502.5 g/mol

- Key Features: Pyrimidine with a trifluoromethylpyridine-methylamino substituent at position 5. Carboxamide attached to a phenyl ring functionalized with an acetylpiperazine group. Yield: 38% .

Compound from : 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide

- Molecular Formula : C18H22N8OS

- Molecular Weight : 398.5 g/mol

- Key Features :

Structural and Functional Differences

Key Research Findings

- Antitubercular Activity : Compounds 43 and 44 () highlight the importance of pyrimidine carboxamides in tuberculosis drug discovery. Their substituents, such as fluorobenzyl and trifluoromethylpyridine, likely enhance target binding (e.g., enzyme inhibition) .

- Role of Thiadiazole : The thiadiazole ring in the target compound and ’s analog may improve metabolic stability compared to pyridine or phenyl groups, as sulfur-containing heterocycles often resist oxidative degradation .

- Impact of Alkyl Chains : The butyl chain in the target compound increases lipophilicity, which could enhance cell penetration but reduce solubility—a trade-off requiring optimization in lead development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.